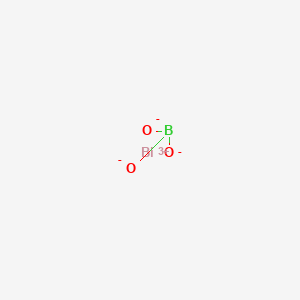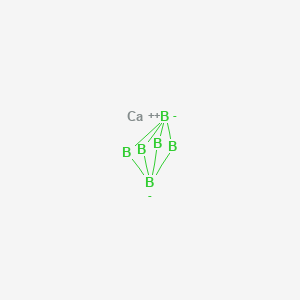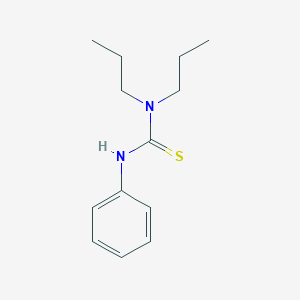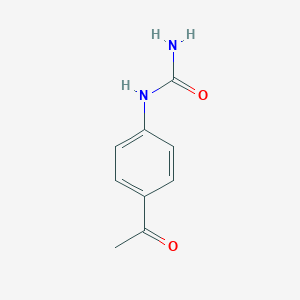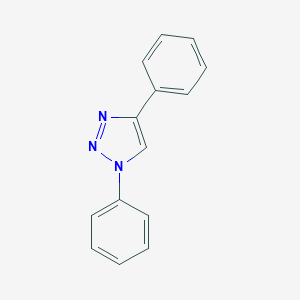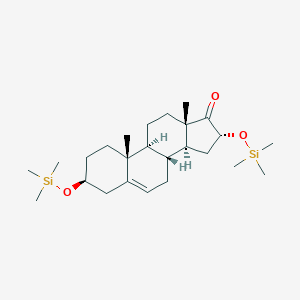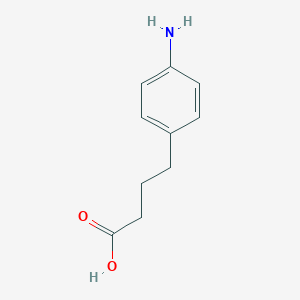
4-(4-Aminophenyl)butanoic acid
概要
説明
4-(4-Aminophenyl)butanoic Acid is a degradation product of Chlorambucil , an alkylating agent used as a chemotherapy drug in the treatment of chronic lymphocytic leukemia . It’s also used to treat non-Hodgkin’s lymphoma (NHL) and Hodgkin’s disease .
Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenyl)butanoic acid is represented by the linear formula: H2NC6H4(CH2)3CO2H . The molecular weight is 179.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Aminophenyl)butanoic acid include its molecular weight of 179.22 and its linear formula: H2NC6H4(CH2)3CO2H . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Neuroprotective Effects
4-(4-Aminophenyl)butanoic acid, also known as 4-Phenylbutyric acid (4-PBA), has been found to have neuroprotective effects. It has potential as a candidate drug for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The main actions of 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Histone Deacetylase Inhibition
4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function has been associated with cancer and other diseases.
Chemical Chaperone Activity
4-PBA is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation .
Research on Cellular Signaling Pathways
4-(4-Aminophenyl)butanoic acid has been used in research to delve into cellular signaling pathways . Understanding these pathways can provide insights into the mechanisms of various diseases and potential therapeutic targets.
Enzyme-Substrate Interactions
This compound has also been used to explore enzyme-substrate interactions . These interactions are fundamental to the function of enzymes, which play crucial roles in almost all biological processes.
Synthesis of Cyclophanes
4-(4-Aminophenyl)butanoic acid has been involved in the synthesis of meta- and paracyclophanes . Cyclophanes are a class of organic compounds, characterized by a structure that contains one or more aromatic rings locked in a cyclic conformation by the formation of one or two macrocyclic rings .
Intramolecular Friedel-Crafts Reactions
This compound has been used in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones . Friedel-Crafts reactions are a type of electrophilic aromatic substitution reaction that involves the substitution of an aromatic ring with an alkyl or acyl group .
Pharmacological Activity Investigations
4-(4-Aminophenyl)butanoic acid has been involved in investigations of pharmacological activity pertaining to apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells . These investigations can contribute to the development of new therapeutic strategies for cancer treatment .
作用機序
Target of Action
4-(4-Aminophenyl)butanoic acid, also known as 4-PBA, is thought to function as an agonist at certain G-protein coupled receptors . It also interacts with other proteins involved in signal transduction pathways . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
Mode of Action
The main actions of 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, 4-PBA has been found to inhibit the enzyme monoamine oxidase, which plays a role in neurotransmitter breakdown .
Biochemical Pathways
The accumulation of aggregated proteins is a common feature in the pathogenesis of neurodegenerative diseases . Mutated genes code different amino acids, resulting in protein structures different from those of normal proteins . Unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of the protein degradation system causes stagnation of ubiquitinated proteins, which results in the accumulation of aggregated unfolded proteins .
Pharmacokinetics
It is known that the compound’s therapeutic efficacy currently requires problematically high doses . This suggests that the compound’s bioavailability may be low, and that its absorption, distribution, metabolism, and excretion (ADME) properties may need to be optimized for effective medicinal application .
Result of Action
The result of 4-PBA’s action is the prevention of protein aggregation, which protects against endoplasmic reticulum stress-induced neuronal cell death . This makes 4-PBA a potential candidate drug for the treatment of neurodegenerative diseases .
Action Environment
It is known that the compound’s therapeutic efficacy currently requires high doses , suggesting that factors such as the compound’s stability in various environments and its interactions with other substances could impact its efficacy.
Safety and Hazards
特性
IUPAC Name |
4-(4-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLFWNKEWLHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164727 | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)butanoic acid | |
CAS RN |
15118-60-2 | |
| Record name | NSC 27531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15118-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

